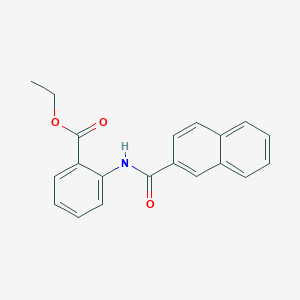

Ethyl 2-(2-naphthoylamino)benzoate

Description

Ethyl 2-(2-naphthoylamino)benzoate is an ester derivative of benzoic acid featuring a naphthoylamino substituent at the 2-position of the benzene ring. The naphthoyl group introduces aromaticity and bulk, likely influencing solubility, reactivity, and intermolecular interactions. Such compounds are typically synthesized for applications in pharmaceuticals, polymer chemistry, or as intermediates in organic synthesis .

Propriétés

Formule moléculaire |

C20H17NO3 |

|---|---|

Poids moléculaire |

319.4g/mol |

Nom IUPAC |

ethyl 2-(naphthalene-2-carbonylamino)benzoate |

InChI |

InChI=1S/C20H17NO3/c1-2-24-20(23)17-9-5-6-10-18(17)21-19(22)16-12-11-14-7-3-4-8-15(14)13-16/h3-13H,2H2,1H3,(H,21,22) |

Clé InChI |

KBGBDVZHZRNKMX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 |

SMILES canonique |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key ethyl benzoate derivatives and their properties are compared below:

*Inferred properties based on structural analogs.

†Estimated from molecular structure.

‡Predicted due to aromatic bulk reducing solubility.

Key Observations:

- Substituent Effects: The position and nature of substituents significantly alter properties. For example: Electron-donating groups (e.g., methoxy in Ethyl 2-methoxybenzoate) enhance solubility in ethanol . Bulky aromatic groups (e.g., naphthoylamino) increase molecular weight and logP, suggesting higher lipophilicity . Amino groups (e.g., dimethylamino in Ethyl 4-(dimethylamino)benzoate) improve reactivity in polymerization, as seen in resin cements .

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin systems compared to methacrylate analogs, achieving higher conversion rates and better physical properties . The naphthoylamino group in Ethyl 2-(2-naphthoylamino)benzoate may similarly influence reactivity through steric hindrance or π-π interactions.

- Applications: Ethyl 2-methoxybenzoate: Used in flavoring agents due to its volatility and solubility . Ethyl 4-(dimethylamino)benzoate: Critical in dental resins for initiating polymerization . Ethyl 2-(2-naphthoylamino)benzoate: Likely niche applications in materials science or as a synthetic intermediate due to its aromatic bulk.

Spectroscopic and Analytical Data

- Ethyl 2-methoxybenzoate is characterized by IR (C=O stretch at ~1720 cm⁻¹), NMR (δ 1.3 ppm for ethyl CH₃, δ 4.3 ppm for OCH₂), and MS (m/z 180.20) .

- Ethyl 4-(dimethylamino)benzoate shows distinct NMR signals for the dimethylamino group (δ 2.9 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- For Ethyl 2-(2-naphthoylamino)benzoate, similar techniques (IR, NMR, MS) would identify the naphthoyl moiety (e.g., aromatic peaks δ 7.5–8.5 ppm) and ester carbonyl (~1700 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.